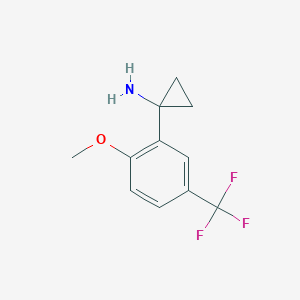
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or other cyclopropanation agents under controlled conditions.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the cyclopropane ring can influence its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine include:
1-(2-Methoxy-5-methylphenyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound shares the trifluoromethyl and methoxy substituents but differs in its overall structure and applications.
2-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-4-amine: Another compound with similar substituents but a different core structure, leading to distinct properties and uses.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3NO/c1-16-9-3-2-7(11(12,13)14)6-8(9)10(15)4-5-10/h2-3,6H,4-5,15H2,1H3 |
InChI-Schlüssel |
SJHAWNZCNSWOPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


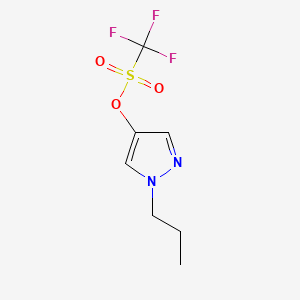
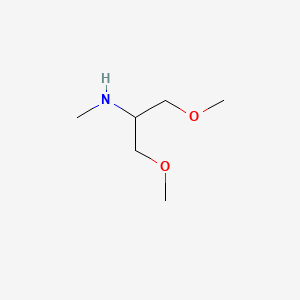

![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)
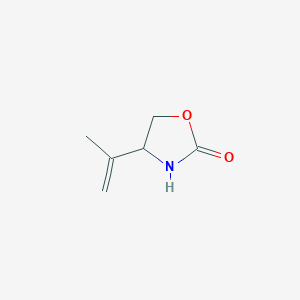
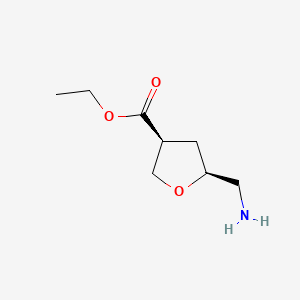
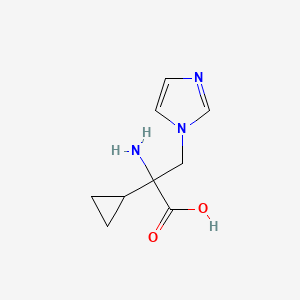
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)


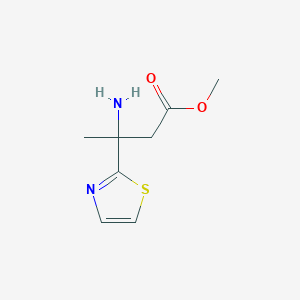
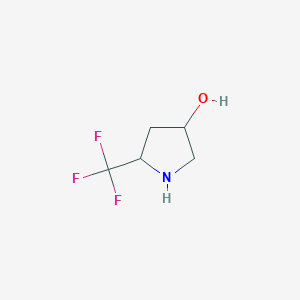
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
